Cas no 868540-77-6 (Methyl 3-iodo-4-(methylamino)benzoate)
Methyl 3-iodo-4-(methylamino)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-iodo-4-(methylamino)benzoate
- 868540-77-6
- FT-0656629
- SCHEMBL3999926
- DTXSID40661078
- A841852
- Benzoic acid, 3-iodo-4-(methylamino)-, methyl ester
- SB82268
- Methyl3-iodo-4-(methylamino)benzoate
- 3-iodo-4-(methylamino)benzoic acid methyl ester
- AKOS015851054
- methyl 3-iodanyl-4-(methylamino)benzoate
- Benzoic acid,3-iodo-4-(methylamino)-,methyl ester
- DB-076750
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- Inchi: 1S/C9H10INO2/c1-11-8-4-3-6(5-7(8)10)9(12)13-2/h3-5,11H,1-2H3
- InChI Key: MMLWRJLRIKPCQU-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=O)OC)C=CC=1NC
Computed Properties
- Exact Mass: 290.97563g/mol
- Monoisotopic Mass: 290.97563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38.3Ų
Methyl 3-iodo-4-(methylamino)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019094939-1g |
Methyl 3-iodo-4-(methylamino)benzoate |
868540-77-6 | 95% | 1g |
$351.92 | 2023-08-31 | |
| Chemenu | CM153929-1g |
methyl 3-iodo-4-(methylamino)benzoate |
868540-77-6 | 95% | 1g |
$384 | 2023-01-09 | |
| Ambeed | A263258-1g |
Methyl 3-iodo-4-(methylamino)benzoate |
868540-77-6 | 95+% | 1g |
$329.0 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744603-1g |
Methyl 3-iodo-4-(methylamino)benzoate |
868540-77-6 | 98% | 1g |
¥3224.00 | 2024-04-27 |
Methyl 3-iodo-4-(methylamino)benzoate Suppliers
Methyl 3-iodo-4-(methylamino)benzoate Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on Methyl 3-iodo-4-(methylamino)benzoate
Recent Advances in the Study of Methyl 3-iodo-4-(methylamino)benzoate (CAS: 868540-77-6) in Chemical Biology and Pharmaceutical Research
The compound Methyl 3-iodo-4-(methylamino)benzoate (CAS: 868540-77-6) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This aromatic ester derivative, featuring both iodine and methylamino functional groups, has demonstrated unique properties that make it valuable for various applications, particularly in medicinal chemistry and drug discovery. Recent studies have explored its potential as a versatile building block for the synthesis of more complex bioactive molecules and its direct biological activities.
Structural analysis reveals that the iodine atom at the 3-position and the methylamino group at the 4-position of the benzoate ring create an electron-rich system capable of participating in various chemical transformations. The presence of these functional groups makes the compound particularly useful for palladium-catalyzed cross-coupling reactions, which are fundamental in modern pharmaceutical synthesis. Researchers have successfully employed this molecule in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to generate libraries of potential drug candidates.
In recent pharmacological investigations, derivatives synthesized from Methyl 3-iodo-4-(methylamino)benzoate have shown promising activity against several biological targets. Notably, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that certain analogs exhibited potent inhibitory effects on protein kinases involved in cancer cell proliferation. The iodine atom in particular was found to contribute significantly to binding affinity through halogen bonding interactions with key amino acid residues in the ATP-binding pocket of these enzymes.
The metabolic stability and pharmacokinetic properties of Methyl 3-iodo-4-(methylamino)benzoate and its derivatives have been the subject of recent optimization efforts. Researchers have developed strategies to improve oral bioavailability while maintaining the desired biological activity. These include modifications to the ester moiety and the introduction of substituents that modulate the compound's lipophilicity and metabolic clearance.
From a synthetic chemistry perspective, new methodologies have been developed to efficiently produce Methyl 3-iodo-4-(methylamino)benzoate and its analogs. A 2024 report in Organic Process Research & Development described an improved, scalable synthesis route that reduces the number of steps and increases overall yield. This advancement is particularly important for enabling larger-scale production needed for preclinical and clinical studies.
Looking forward, research on Methyl 3-iodo-4-(methylamino)benzoate is expanding into new therapeutic areas. Preliminary data suggests potential applications in neurodegenerative diseases and inflammatory conditions, where its ability to modulate specific protein-protein interactions may prove valuable. Additionally, its use as a molecular probe in chemical biology studies continues to provide insights into various biological processes at the molecular level.
In conclusion, Methyl 3-iodo-4-(methylamino)benzoate represents a versatile and pharmacologically interesting scaffold with multiple applications in drug discovery and chemical biology. The recent research developments highlighted in this briefing demonstrate its growing importance in medicinal chemistry and suggest promising directions for future investigation. As synthetic methodologies improve and biological understanding deepens, this compound and its derivatives are likely to play an increasingly significant role in pharmaceutical development.
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